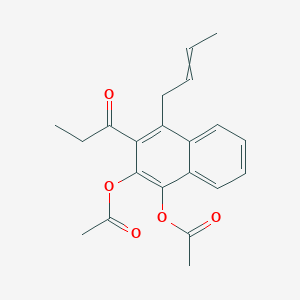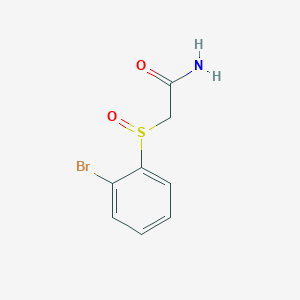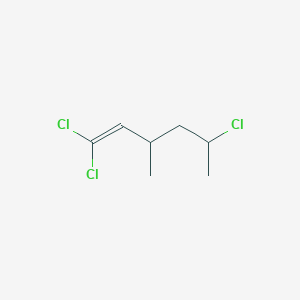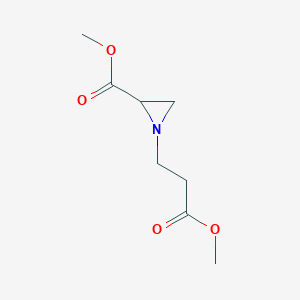
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate alkylating agents. One common method includes the use of monomethyl esters of dicarboxylic acids, which are treated with oxalyl chloride to form the corresponding acid chlorides. These intermediates can then be reacted with aziridine derivatives under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace existing substituents on the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile used.
Major Products
The major products of these reactions are typically ring-opened derivatives of the original aziridine compound, which can further react to form a variety of functionalized molecules .
科学的研究の応用
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an electrophilic aziridination reagent in the synthesis of chiral building blocks and complex organic molecules.
Medicinal Chemistry: Aziridine derivatives have been explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound can be used to study the reactivity and mechanisms of aziridine-containing molecules in biological systems.
作用機序
The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and modify specific biomolecules .
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-Tosylaziridine: Used in organic synthesis for the preparation of various aziridine derivatives.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. Its methoxy and oxopropyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
86106-96-9 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)3-4-9-5-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
InChIキー |
UGXKMWUKDFKKMY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


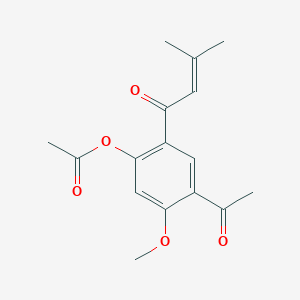


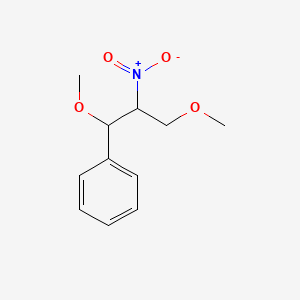
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)

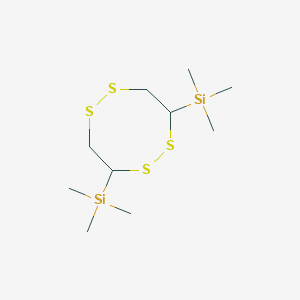
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

